1-(Pentane-1-sulfonyl)piperazine hydrochloride
Overview
Description
“1-(Pentane-1-sulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1311317-40-4 . It has a molecular weight of 256.8 and its IUPAC name is 1-(pentylsulfonyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(Pentane-1-sulfonyl)piperazine hydrochloride” is1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-(Pentane-1-sulfonyl)piperazine hydrochloride” is a powder at room temperature .Scientific Research Applications
Adenosine A2B Receptor Antagonists
A series of compounds, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have been developed and characterized for their binding and functional assays at A(2B) adenosine receptors. These compounds have shown subnanomolar affinity and high selectivity as A(2B) antagonists, offering potential therapeutic applications in diseases where adenosine A2B receptors play a crucial role (Borrmann et al., 2009).
Anticancer Activity
Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been designed and evaluated for their efficacy in inhibiting breast cancer cell proliferation, particularly in the MDA-MB-231 cell line. These compounds represent a new class of synthetically occurring chemotherapeutic substances (Kumar et al., 2007).
Antioxidant and Cytotoxic Agents
The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has demonstrated potent antioxidant activity and cytotoxic potential against cancer cell lines, indicating their relevance in cancer research and therapy (Mistry et al., 2016).
Anti-Bone Cancer Activity
A heterocyclic compound has been synthesized and evaluated for its anticancer activities against human bone cancer cell lines, showing promising results that could lead to new treatments for bone cancer (Lv et al., 2019).
Antibacterial Applications
Piperazine sulfynol derivatives have been studied for their antibacterial efficacy against MRSA, showcasing significant potential as new antibacterial agents against resistant strains (Prasad et al., 2022).
Anti-Inflammatory Effects
The compound orazipone and its derivatives have been investigated for their ability to inhibit inflammatory transcription factors and decrease expression and production of inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli. This highlights their potential for treating inflammatory diseases (Sareila et al., 2008).
Mitochondria-Targeted Fluorescent Probe for Hydrogen Sulfide
A turn-on mitochondria-targeting hydrogen sulfide probe based on selective thiolysis has been developed, showing potential for investigating biological functions and pathological roles of H2S in living systems (Pak et al., 2016).
Diabetes and Alzheimer's Disease Drug Candidates
2-Furoic piperazide derivatives have been synthesized and evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease, offering insights into drug discovery and development for these conditions (Abbasi et al., 2018).
Antioxidant and Cytotoxic Agents Based on Flavone
Chrysin-based sulfonylpiperazines were synthesized and investigated for their free radical scavenging potential and cytotoxic efficacies, indicating their application in cancer research and antioxidant therapy (Patel et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-pentylsulfonylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCDSOOUZKVUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentane-1-sulfonyl)piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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